molecular formula C10H4Br2 B3268345 1,4-Dibromo-2,5-diethynylbenzene CAS No. 478190-80-6

1,4-Dibromo-2,5-diethynylbenzene

Cat. No.: B3268345
CAS No.: 478190-80-6
M. Wt: 283.95 g/mol
InChI Key: ADFJLEJAFNRDHM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diethynylbenzene is an organic compound with the molecular formula C10H4Br2. It is a derivative of benzene, where two bromine atoms and two ethynyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-diethynylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-diethynylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like benzene or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-diethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

    Coupling Reactions: Reagents like palladium catalysts and bases such as triethylamine are commonly used.

Major Products

    Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

    Coupling Reactions: Products include extended conjugated systems or polymers.

Scientific Research Applications

1,4-Dibromo-2,5-diethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-diethynylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive bromine and ethynyl groups. The bromine atoms can be substituted by nucleophiles, while the ethynyl groups can participate in coupling reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2,5-diethynylbenzene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and electronic properties. This makes it particularly useful in the synthesis of conjugated systems and organometallic networks.

Properties

IUPAC Name

1,4-dibromo-2,5-diethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJLEJAFNRDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Br)C#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301945
Record name 1,4-Dibromo-2,5-diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478190-80-6
Record name 1,4-Dibromo-2,5-diethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478190-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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